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Compound of Interest

Compound Name: C.l. Acid Red 106

Cat. No.: B15554035

Despite a comprehensive search, C.I. Acid Red 106, also known by names such as Weak Acid
Red B and Brilliant Red E-BL, does not appear to be a commonly utilized or documented dye
for histological applications. Detailed protocols for its use in staining tissue sections are not
readily available in standard histology literature. However, to address the user's interest in acid
red dyes for histological purposes, this document provides a detailed overview of the principles
and applications of similar dyes, particularly within the context of trichrome staining methods.

Acid dyes are anionic, water-soluble dyes primarily used for staining basic tissue components
like cytoplasm, collagen, and muscle fibers.[1] In histological staining, these dyes are
instrumental in providing contrast to nuclear stains, which are typically basic dyes that color
acidic components such as the cell nucleus. The interaction between the anionic dye and the
cationic tissue components at an acidic pH facilitates the staining process.[2]

The Role of Acid Red Dyes in Trichrome Staining

Trichrome staining methods are invaluable in histology for differentiating between various
tissue types, most notably collagen and muscle.[3] These techniques employ two or more acid
dyes of contrasting colors, along with a polyacid (like phosphotungstic or phosphomolybdic
acid), to selectively stain different tissue elements.[4]

A typical multi-step trichrome stain involves the sequential application of a nuclear stain, a red
"plasma stain,"” and a contrasting blue or green "fiber stain.” The red dye, an acid dye, initially
stains the cytoplasm, muscle, and collagen. Subsequently, the polyacid solution is used to

decolorize the collagen, which is then counterstained with the blue or green dye. This process
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results in red-stained muscle and cytoplasm, and blue or green-stained collagen, providing
excellent differentiation.[5][6]

Representative Trichrome Staining Protocol
(Masson's Trichrome)

While a specific protocol for C.I. Acid Red 106 is unavailable, the following Masson's
Trichrome protocol, which utilizes the well-established red acid dyes Biebrich scarlet and acid
fuchsin, serves as a representative example of how acid red dyes are used in a multi-step
staining procedure.

Reagents and Preparation

Reagent Preparation

Saturated Picric Acid: 75 ml, Formalin (40%
formaldehyde): 25 ml, Glacial Acetic Acid: 5 ml

Bouin's Solution

Solution A: Hematoxylin: 1 g, 95% Ethanol: 100
ml. Solution B: 29% Ferric Chloride (aqueous): 4
] ] ml, Distilled Water: 95 ml, Hydrochloric Acid
Weigert's Iron Hematoxylin _ _ ,
(concentrated): 1 ml. Working Solution: Mix
equal parts of Solution A and Solution B

immediately before use.

Biebrich Scarlet (1% aqueous): 90 ml, Acid
Biebrich Scarlet-Acid Fuchsin Fuchsin (1% aqueous): 10 ml, Glacial Acetic
Acid: 1 ml

Phosphomolybdic Acid: 5 g, Phosphotungstic

Phosphomolybdic/Phosphotungstic Acid ) o
Acid: 5 g, Distilled Water: 200 m|

Aniline Blue: 2.5 g, Glacial Acetic Acid: 2 ml,
Distilled Water: 100 ml

Aniline Blue Solution

1% Acetic Acid Solution Glacial Acetic Acid: 1 ml, Distilled Water: 99 ml

Staining Procedure
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» Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to water through
xylene and graded alcohol series.

e Mordanting: If the tissue was not originally fixed in a mercury-based fixative, mordant in
Bouin's solution for 1 hour at 56°C or overnight at room temperature to improve staining
quality.

e Washing: Rinse thoroughly in running tap water until the yellow color disappears.

» Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes.
e Washing: Rinse in running warm tap water for 10 minutes, then wash in distilled water.

o Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
e Washing: Rinse in distilled water.

 Differentiation: Differentiate in the phosphomolybdic-phosphotungstic acid solution for 10-15
minutes, or until the collagen is not red.

o Collagen Staining: Transfer sections directly to the aniline blue solution and stain for 5-10
minutes.

» Washing and Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid
solution for 2-5 minutes.

e Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and
mount with a resinous mounting medium.

Expected Results

e Nuclei: Black
o Cytoplasm, Muscle, Erythrocytes: Red

e Collagen: Blue

Experimental Workflow
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The following diagram illustrates the general workflow for a multi-step trichrome staining
procedure.

Staining Steps Final Steps

Plasma Stain Differentiate Fiber Stain
toxyin ’ " ‘ (Red Acid Dye) " (Polyacid) ‘ ‘ (aniline BiuelLight Greer) ‘ " Wash & Diferentate ‘ ‘ Detirate ‘

Click to download full resolution via product page
General workflow for a multi-step trichrome staining procedure.

In conclusion, while C.1. Acid Red 106 is not a recognized histological stain with established
protocols, the principles of its chemical class, acid dyes, are fundamental to many important
histological techniques. The provided information on trichrome staining serves as a valuable
guide for researchers and professionals interested in the application of acid red dyes for tissue
differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15554035#c-i-acid-red-106-staining-solution-
preparation-for-histology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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